2-Chloro-3-(methoxymethyl)pyrazine

Description

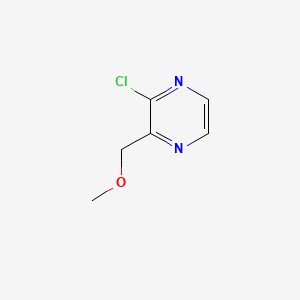

2-Chloro-3-(methoxymethyl)pyrazine (CAS 1289387-97-8) is a substituted pyrazine derivative with the molecular formula C₆H₇ClN₂O and a molecular weight of 158.59 g/mol . Its structure features a chlorine atom at position 2 and a methoxymethyl (-CH₂OCH₃) group at position 3 on the pyrazine ring. This compound is primarily utilized as a pharmaceutical intermediate, highlighting its relevance in drug discovery and synthesis .

Properties

IUPAC Name |

2-chloro-3-(methoxymethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-4-5-6(7)9-3-2-8-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCQJSFWVLOADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693777 | |

| Record name | 2-Chloro-3-(methoxymethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-97-8 | |

| Record name | 2-Chloro-3-(methoxymethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(methoxymethyl)pyrazine can be achieved through various methods. One common approach involves the reaction of 2-chloropyrazine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(methoxymethyl)pyrazine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalysts like palladium on carbon or hydrogen gas under high pressure.

Major Products Formed

Nucleophilic substitution: Substituted pyrazines with various functional groups.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Dihydropyrazine derivatives.

Scientific Research Applications

2-Chloro-3-(methoxymethyl)pyrazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmacophore in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(methoxymethyl)pyrazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorine atom can participate in hydrogen bonding or halogen bonding interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Substituent Effects on Physicochemical Properties

2-Chloro-3-methylpyrazine (CAS 1829-34-1)

- Molecular Weight : 142.59 g/mol (vs. 158.59 g/mol for the target compound) .

- Key Difference : Replacement of the methoxymethyl group with a methyl (-CH₃) group reduces polarity and molecular weight. Methyl groups enhance lipophilicity, which may improve membrane permeability but reduce solubility in aqueous systems compared to the methoxymethyl analog .

2-Chloro-3-(chloromethyl)pyrazine (CAS 45660-95-5)

- Molecular Weight : 163.01 g/mol .

- Key Difference : The chloromethyl (-CH₂Cl) substituent introduces higher reactivity due to the labile chlorine atom, making it prone to nucleophilic substitution reactions. In contrast, the methoxymethyl group’s ether oxygen stabilizes the structure, reducing chemical reactivity .

2-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine

Spectral and Structural Analysis

- IR Spectroscopy: For 2-chloro-3-(2-quinolylthio)pyrazine, IR peaks at 1779 cm⁻¹ (C=N stretching) and 654 cm⁻¹ (ring vibrations) were observed . The methoxymethyl group in the target compound would likely shift these frequencies due to electron-donating effects from the oxygen atom, though experimental data for the target compound is lacking.

- Crystallography: Computational modeling of 2-chloro-3-(2-quinolylthio)pyrazine revealed intermolecular interactions dominated by sulfur and quinoline moieties . The methoxymethyl group’s ether oxygen may participate in hydrogen bonding, influencing crystal packing differently .

Comparative Data Table

Biological Activity

2-Chloro-3-(methoxymethyl)pyrazine is a heterocyclic compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H7ClN2O

- Molecular Weight : 158.59 g/mol

- CAS Number : 1289387-97-8

Synthesis

The synthesis of this compound can be achieved through several methods, with one common approach being the reaction of 2-chloropyrazine with methoxymethyl chloride in the presence of a base like sodium hydride or potassium carbonate. This method allows for the introduction of the methoxymethyl group, which enhances the compound's lipophilicity and biological activity.

The biological activity of this compound is thought to stem from its ability to interact with specific enzymes or receptors in biological systems. The methoxymethyl group may facilitate cellular uptake, while the chlorine atom can engage in hydrogen bonding or halogen bonding interactions with target biomolecules. This dual interaction mechanism could modulate enzyme activity or receptor signaling pathways, leading to observed biological effects.

Study on Pyrazole Compounds

A review of pyrazole derivatives indicated that compounds similar to this compound exhibit a broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects. The structure-activity relationship (SAR) analysis suggests that modifications in the pyrazine ring can significantly influence biological efficacy .

Activity Against Specific Bacteria

In a comparative study involving various pyrazine derivatives, compounds structurally related to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. For example, one derivative displayed a minimum inhibitory concentration (MIC) comparable to that of established antibiotics like ampicillin .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Antibacterial Activity (MIC) |

|---|---|---|

| This compound | Contains methoxymethyl and chloro groups | Pending specific data |

| 2-Chloro-3-methylpyrazine | Lacks methoxymethyl group | Moderate activity reported |

| 3-Chloro-2-methylpyrazine | Different substitution pattern | Moderate activity reported |

| 2-Methyl-3-chloropyrazine | Another isomer | Limited data available |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.